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Introduction and Clinical Relevance

Futibatinib is an orally administered, irreversible fibroblast growth factor receptor (FGFR) 1-4
inhibitor approved for the treatment of previously treated, unresectable, locally advanced or metastatic
intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements. [1] [2] As a targeted
therapy, its oral bioavailability can potentially be influenced by various physiological factors. Understanding
the impact of food and concomitant medications on futibatinib's pharmacokinetics (PK) is therefore critical
for optimizing therapeutic efficacy and ensuring patient safety in both clinical trials and real-world practice.
These application notes consolidate findings from dedicated phase I studies to provide evidence-based

guidelines on futibatinib administration, specifically addressing food effects and drug-drug interactions.

The irreversible binding mechanism of futibatinib differentiates it from reversible ATP-competitive FGFR
inhibitors and may influence its pharmacological profile and interaction potential. [3] The drug's approval
under the FDA's accelerated approval program was based on a demonstrated objective response rate of
42% and a median duration of response of 9.7 months in the pivotal FOENIX-CCAZ2 trial, highlighting

the importance of maintaining optimal exposure to preserve this efficacy. [1]
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Key Pharmacokinetic Properties of Futibatinib

Futibatinib demonstrates predictable and well-characterized pharmacokinetic properties that form the basis

for its dosing recommendations:

¢ Linearity: Futibatinib exposure increases proportionally over the dose range of 4 to 24 mg. [1]

e Absorption: The drug is rapidly absorbed after oral administration, with a time to maximum plasma
concentration (Tmax) of approximately 1.5-2 hours under fasted conditions. [3] [4]

e Accumulation: No clinically relevant accumulation is observed after repeated once-daily dosing of
the standard 20 mg dose. [1]

¢ Half-life: The mean elimination half-life is approximately 2.9-3 hours. [3] [5]

¢ Metabolism: Futibatinib is primarily metabolized by CYP3A and, to a lesser extent, by CYP2C9 and
CYP2D6. It is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).
[1] [3]

e Excretion: After a single oral dose, over 90% of radioactivity is recovered in feces, indicating
hepatic elimination predominates, with renal clearance playing a minimal role. [3]

Quantitative Food Effect Assessment

A dedicated, open-label, phase I crossover study (N=17) evaluated the effect of a high-fat, high-calorie meal

on the single-dose pharmacokinetics of futibatinib 20 mg in healthy adult volunteers. [4]

Study Design and Methodology

¢ Design: Open-label, randomized, two-period, two-treatment crossover study.
e Participants: Healthy adult volunteers (N=17).
¢ Interventions:
o Fasted: Futibatinib 20 mg administered after an overnight fast of at least 10 hours.
o Fed: Futibatinib 20 mg administered within 30 minutes after starting a high-fat, high-calorie
meal (approximately 800-1000 calories, with 50-65% from fat).
e Washout: 7-day washout period between treatments.
¢ PK Assessments: Intensive blood sampling for futibatinib plasma concentrations over time to
determine key PK parameters including AUC,_,, (area under the plasma concentration-time curve

from time zero to infinity), C,,5x (Maximum plasma concentration), and T,ax (time to C,54). [4]
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Results and Data Analysis

Table 1: Food Effect on Futibatinib Pharmacokinetics (20 mg dose)

Geometric 90%

Fasted Fed . ) Clinical
PK Parameter Mean Ratio Confidence R
State State Significance
(GMR) Interval
AUC_, Baseline Baseline  88.8% 79.8% - 98.9% Not clinically
meaningful
Cmax Baseline Baseline  Not significant Not significant Not clinically
meaningful
Median T,,,,x 1.5hours 4.0 - - Statistically
hours significant delay
(p<0.0001)
Overall No clinically
Conclusion relevant impact

The study concluded that the 11.2% reduction in overall exposure (AUC) under fed conditions and the

delayed T, are not considered clinically meaningful, supporting administration without regard to meals.

[4]
Drug-Drug Interaction Profiles

Proton Pump Inhibitor (PPI) Interaction Study

The potential interaction between futibatinib and the proton pump inhibitor lansoprazole was evaluated in a

phase I study (N=20). [4]

¢ Study Design: Open-label, fixed-sequence study where subjects received futibatinib 20 mg alone,
followed by a 2-day washout, then lansoprazole 60 mg once daily for 5 days, with futibatinib 20 mg
co-administered on day 5.
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e Results: No significant differences in futibatinib exposure were observed between futibatinib

administered alone and futibatinib co-administered with lansoprazole.
e Conclusion: Concomitant use of acid-reducing agents like PPIs is unlikely to have clinically

meaningful impacts on futibatinib bioavailability. [4]

Metabolic and Transporter-Mediated Interactions

Based on in vitro and clinical studies, several important interactions have been characterized:

Table 2: Futibatinib Drug Interaction Summary

. Effect on .
. Interaction . Clinical

Interacting Drug . Futibatinib

Mechanism Management

Exposure

Dual P-gp and Strong CYP3A Inhibition of AUC increased by  Avoid concomitant
Inhibitors (e.g., itraconazole) metabolism and 40-50% use

transport
Dual P-gp and Strong CYP3A Induction of AUC decreased by Avoid concomitant

Inducers (e.g., rifampin)

Grapefruit Products

Acid-Reducing Agents (PPIs,
H2 blockers, antacids)

[6][1][7]

metabolism and
transport

CYP3A inhibition

Gastric pH alteration

50-60%

Potential increase

No significant
change

use

Avoid during
treatment

No dose
adjustment needed

The diagram below illustrates futibatinib's key metabolic pathways and interaction mechanisms:
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Special Population Considerations

Hepatic Impairment

A phase I open-label study evaluated the pharmacokinetics and safety of a single 20 mg futibatinib dose in

subjects with hepatic impairment compared to matched healthy controls:

¢ Study Population: 22 subjects with hepatic impairment (8 mild, 8 moderate, and 6 severe by Child-
Pugh classification) and 16 matched healthy controls. [3]
¢ Key Findings:
o Mild impairment: AUC increased by 21%, C,,,54 increased by 43%
o Moderate impairment: AUC increased by 20%, C,, increased by 15%

o Severe impairment: AUC increased by 18%, C,, 54 increased by 10%
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¢ Clinical Significance: These changes were not considered clinically relevant, and no dose
adjustments are recommended for patients with mild, moderate, or severe hepatic impairment. [3]

Table 3: Hepatic Impairment Study Results

Child-Pugh Class Change in AUCy_,, Change in C,a« Recommended Action

Mild (Class A) +21% +43% No dose adjustment needed
Moderate (Class B) +20% +15% No dose adjustment needed
Severe (Class C) +18% +10% No dose adjustment needed

Experimental Protocols

Protocol for Food Effect Bioavailability Studies

Objective: To evaluate the effect of food on the rate and extent of futibatinib absorption.

Study Design: Randomized, open-label, single-dose, two-treatment, two-period crossover study with a

washout period of at least 7 days between treatments.
Subjects: Healthy adult volunteers (target N=16-20).
Test Product: Futibatinib 20 mg (5 x 4 mg tablets).

Treatments:

¢ Treatment A (Fasted): Futibatinib administered after at least a 10-hour overnight fast.
¢ Treatment B (Fed): Futibatinib administered within 30 minutes after starting a high-fat, high-calorie
meal (approximately 800-1000 calories with 50-65% derived from fat).

Pharmacokinetic Sampling: Serial blood samples collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24,

and 48 hours post-dose.

Analytical Method: Validated LC-MS/MS method for quantification of futibatinib plasma concentrations.
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Statistical Analysis:

e Calculate AUC(, AUC(.00, Crnaxs Tmax: @nd half-life for both treatments.
e Compute geometric mean ratios (GMR) and 90% confidence intervals for AUC and Cy 5.
¢ Use ANOVA model including sequence, subject, period, and treatment effects.

Bioequivalence Criteria: No formal bioequivalence criteria, but a reduction in AUC of less than 20% is

considered not clinically relevant. [4]

Protocol for Drug-Drug Interaction Studies

Objective: To evaluate the effect of a strong CYP3A/P-gp inhibitor on futibatinib pharmacokinetics.
Study Design: Open-label, fixed-sequence, two-period study.
Subjects: Healthy adult volunteers (target N=16-20).

Treatments:

e Period 1: Single dose of futibatinib 20 mg alone.

e Washout: 7-day washout period.

¢ Period 2: Itraconazole 200 mg once daily for 5 days, with futibatinib 20 mg co-administered on day
5.

Pharmacokinetic Sampling: Serial blood samples collected over 48 hours after each futibatinib dose.
Analytical Method: Validated LC-MS/MS method for futibatinib quantification.

Statistical Analysis:

e Compare futibatinib PK parameters (AUC_.,, C1,ax) between periods.

e Calculate GMR and 90% confidence intervals.
e An increase in futibatinib exposure >30% may be considered clinically relevant. [1]

Clinical Implementation Guidelines

Based on the comprehensive evaluation of food effects and drug interactions:
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¢ Administration: Futibatinib can be administered with or without food at approximately the same
time each day. [6] [7]
e Dosing Form: Tablets should be swallowed whole and not crushed, chewed, split, or dissolved. [6]
e Missed Dose: If a dose is missed by more than 12 hours or if vomiting occurs, patients should
resume dosing with the next scheduled dose. [6] [7]
e Concomitant Medications:
o Avoid: Dual P-gp and strong CYP3A inhibitors and inducers.
o No Restrictions: Acid-reducing agents (PPIs, H2 antagonists, antacids).
o Avoid Grapefruit: Patients should avoid grapefruit products during treatment. [6] [7]
e Special Populations: No dose adjustment is necessary for patients with hepatic impairment. [3]

Conclusion

Futibatinib demonstrates a favorable pharmacokinetic profile with minimal clinically relevant food effects
or interactions with acid-reducing agents. The lack of requirement for fasting or avoidance of acid-
reducing agents simplifies patient administration and may improve adherence compared to some other
targeted therapies. However, the significant interactions with dual P-gp and strong CYP3A modulators

necessitate careful medication review and patient counseling.

These findings support the current labeling recommendations that futibatinib can be administered without
regard to meals and without restrictions concerning acid-reducing agents, providing flexibility for patients
and clinicians. The comprehensive pharmacokinetic data available for futibatinib exemplifies a robust drug
development program that adequately characterizes factors potentially influencing drug exposure, thereby

optimizing its therapeutic application in clinical practice.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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